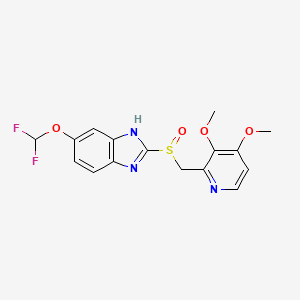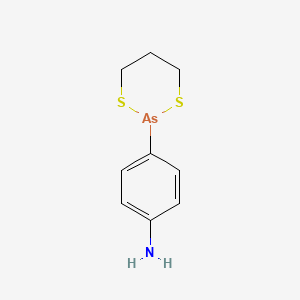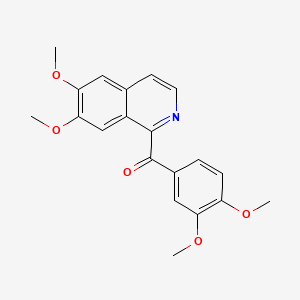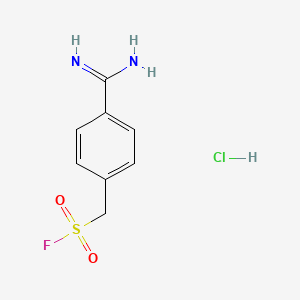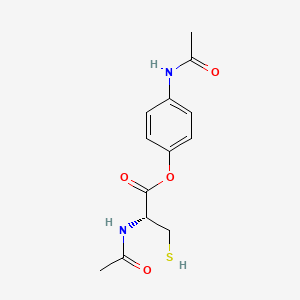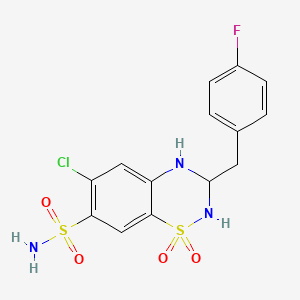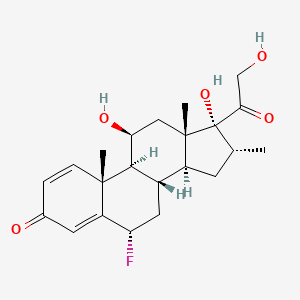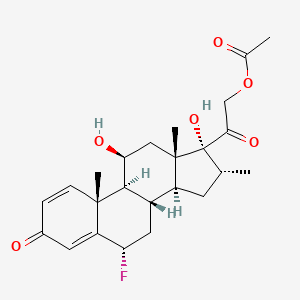
PIT 1
描述
科学研究应用
PIT-1 has a wide range of scientific research applications, including:
作用机制
PIT-1 exerts its effects by binding to the pleckstrin homology domain of proteins involved in the phosphatidylinositol-3,4,5-triphosphate pathway. This binding inhibits the activation of the Akt pathway, which is crucial for cell survival and proliferation . The inhibition of this pathway leads to reduced tumor growth and metastasis .
生化分析
Biochemical Properties
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, or PIT-1, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as PIT-1 functions as an antagonist of PIP3 . This interaction disrupts the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Cellular Effects
PIT-1 has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the PI3K/Akt signaling pathway . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism. By inhibiting this pathway, PIT-1 can induce apoptosis in cancer cells and inhibit their survival .
Molecular Mechanism
The molecular mechanism of action of PIT-1 involves its binding interactions with PIP3 . By acting as an antagonist of PIP3, PIT-1 inhibits the PI3K/Akt signaling pathway . This inhibition can lead to changes in gene expression, enzyme inhibition or activation, and ultimately, the induction of apoptosis in cancer cells .
Metabolic Pathways
The metabolic pathways that PIT-1 is involved in are primarily related to the PI3K/Akt signaling pathway
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PIT-1 involves the reaction of 3-chloro-2-hydroxy-5-nitroaniline with thioisocyanate, followed by the addition of benzoyl chloride. The reaction conditions typically include:
Temperature: The reactions are generally carried out at room temperature.
Solvents: Common solvents used include dimethyl sulfoxide and dichloromethane.
Catalysts: No specific catalysts are required for these reactions.
Industrial Production Methods
Industrial production of PIT-1 can be achieved through large-scale organic synthesis techniques. The process involves:
Batch Reactors: Utilizing batch reactors to control reaction conditions precisely.
Purification: Employing methods such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
PIT-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of PIT-1.
Substitution: Compounds with various substituted functional groups replacing the chloro group.
相似化合物的比较
PIT-1 is unique compared to other similar compounds due to its specific targeting of the phosphatidylinositol-3,4,5-triphosphate pathway. Similar compounds include:
Wortmannin: Another inhibitor of the phosphatidylinositol-3-kinase pathway, but with a broader range of targets.
LY294002: A phosphatidylinositol-3-kinase inhibitor with different binding characteristics.
BKM120: A selective inhibitor of phosphatidylinositol-3-kinase, but with distinct pharmacokinetic properties.
PIT-1 stands out due to its high specificity and effectiveness in inhibiting the phosphatidylinositol-3,4,5-triphosphate pathway, making it a valuable tool in scientific research and potential therapeutic applications .
属性
IUPAC Name |
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c15-10-6-9(18(21)22)7-11(12(10)19)16-14(23)17-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,16,17,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGXBXPAOGDDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394812 | |
| Record name | N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53501-41-0 | |
| Record name | N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53501-41-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is PIT-1, and what is its role in the pituitary gland?
A: PIT-1, also known as POU1F1, is a pituitary-specific transcription factor. This means it binds to specific DNA sequences and controls the activity of other genes. It plays a crucial role in the development of the pituitary gland and the production of essential hormones like growth hormone (GH), prolactin (PRL), and thyroid-stimulating hormone (TSH) [, , , , , ].
Q2: How does PIT-1 exert its effects on gene expression?
A: PIT-1 exerts its effects by binding to specific DNA sequences located in the regulatory regions of its target genes, such as GH, PRL, and TSHβ [, , , ]. It can either activate or repress these genes depending on the cellular context and the presence of other regulatory proteins [, ].
Q3: How does PIT-1 contribute to cell differentiation in the pituitary gland?
A: PIT-1 is critical for the differentiation of somatotrophs (GH-producing cells), lactotrophs (PRL-producing cells), and thyrotrophs (TSH-producing cells) [, , ]. In the absence of functional PIT-1, these cell types fail to develop properly, resulting in combined pituitary hormone deficiency [, , , ].
Q4: What happens when mutations occur in the PIT-1 gene?
A: Mutations in the PIT-1 gene can lead to combined pituitary hormone deficiency (CPHD) in both humans and mice [, , , , , , ]. This condition is characterized by deficiencies in GH, PRL, and TSH, often resulting in growth defects and other hormonal imbalances [, , , , , ].
Q5: What is the significance of the POU domain in PIT-1?
A: The POU domain is a bipartite DNA-binding motif that is essential for PIT-1's ability to recognize and bind to its target DNA sequences [, , , ]. Mutations within either subdomain of the POU domain can impair DNA binding and lead to CPHD [, , ].
Q6: How do different PIT-1 isoforms affect its function?
A: Alternative splicing of the PIT-1 gene generates different isoforms, such as PIT-1β, which contains an extra 26-amino acid segment [, , , ]. These isoforms can have distinct functional properties. For example, PIT-1β can act as a repressor of certain target genes, whereas PIT-1 typically activates them [, , , ].
Q7: How is PIT-1 activity regulated within cells?
A: PIT-1 activity is regulated at multiple levels, including post-translational modifications such as phosphorylation [, , , ]. Phosphorylation of PIT-1 by kinases like PKA or CDK5 can influence its ability to bind DNA, interact with other proteins, and regulate gene expression [, , , ].
Q8: Does PIT-1 interact with other proteins to regulate gene expression?
A: Yes, PIT-1 interacts with a variety of other proteins to fine-tune gene expression. For example, it can synergize with the estrogen receptor to activate the prolactin promoter [, , , ]. It can also interact with co-repressor proteins like SMRT and NCoR to inhibit transcription [].
Q9: What is the role of the N-terminal domain of PIT-1?
A: The N-terminal domain of PIT-1 houses a transactivation domain crucial for activating target genes. This domain interacts with other proteins, including co-activators and co-repressors, to modulate PIT-1's transcriptional activity [, , , , ].
Q10: Is PIT-1 expressed outside the pituitary gland?
A: Although primarily found in the pituitary gland, PIT-1 expression has been detected in other tissues, such as the human placenta, lymphoid tissues, and breast cancer cells [, , , , ]. Its role in these tissues is not fully understood, but it is thought to be involved in hormone regulation and cell proliferation [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






